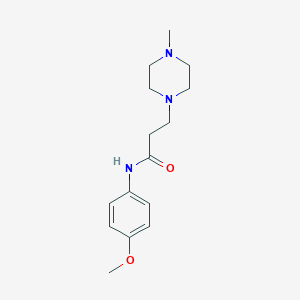![molecular formula C18H13Cl2N3O B248870 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as DPP-6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. DPP-6 is a pyrazolopyridine compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one works by binding to the active site of enzymes and preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of this compound used.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit enzymes involved in fatty acid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its selectivity for certain enzymes. This allows researchers to investigate the function of specific enzymes in biological processes. However, one limitation of using this compound is that it may not be effective against all enzymes, and its effectiveness may vary depending on the specific enzyme and the concentration of this compound used.
将来の方向性
There are many potential future directions for research involving 4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another potential direction is the investigation of the physiological effects of this compound in animal models, which could provide valuable insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could also be explored.
合成法
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylhydrazine with 2,3-dichloroquinoxaline, followed by a cyclization reaction with ethyl acetoacetate. The resulting product is then subjected to a series of chemical transformations to produce the final compound.
科学的研究の応用
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study the role of enzymes in various biological processes. This compound has been shown to selectively inhibit certain enzymes, making it a valuable tool for investigating their function.
特性
分子式 |
C18H13Cl2N3O |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13Cl2N3O/c19-11-6-7-12(14(20)8-11)13-9-15(24)21-18-16(13)17(22-23-18)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,21,22,23,24) |
InChIキー |
KMRRJJXWBAIBFS-UHFFFAOYSA-N |
異性体SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)
methanone](/img/structure/B248796.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)